molecular formula C17H24N2O4S B4246365 ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate

ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate

Cat. No.: B4246365
M. Wt: 352.5 g/mol
InChI Key: YRWWUJRCZDOJOW-UHFFFAOYSA-N
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Description

Ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexenyl group, an amino sulfonyl group, and a phenyl carbamate group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:

    Formation of the cyclohexenyl intermediate: This can be achieved through a Diels-Alder reaction involving cyclohexene and a suitable dienophile.

    Introduction of the amino sulfonyl group: This step may involve the reaction of the cyclohexenyl intermediate with an amine and a sulfonyl chloride under controlled conditions.

    Coupling with the phenyl carbamate: The final step involves the reaction of the amino sulfonyl intermediate with ethyl chloroformate and a phenyl carbamate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]carbamate can be compared with other similar compounds, such as:

    Ethyl 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoate: A compound with a similar cyclohexenyl group but different functional groups.

    2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexenyl structure but different functional groups and properties.

The uniqueness of ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-23-17(20)19-15-8-10-16(11-9-15)24(21,22)18-13-12-14-6-4-3-5-7-14/h6,8-11,18H,2-5,7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWUJRCZDOJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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